molecular formula C16H15ClN2S B398074 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide

2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide

Cat. No.: B398074
M. Wt: 302.8g/mol
InChI Key: AJGFJKPEPAPHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a benzimidazole core with a 2-(2-chlorobenzylthio) and 1-ethyl substitution, which may contribute to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(2-chlorobenzylthio)-1-ethyl-benzimidazole, the synthesis can be achieved through the following steps:

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-chlorobenzylthio)-1-ethyl- involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells, thereby preventing their proliferation. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

    2-Mercapto benzimidazole: Known for its antiviral and anticancer properties.

    2-(2-Methylbenzylthio)benzimidazole: Similar structure but with a methyl group instead of chlorine, showing different biological activities.

    1-Ethyl-2-mercapto benzimidazole: Similar structure but with a mercapto group, used in different therapeutic applications.

Uniqueness: 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is unique due to the presence of both the 2-(2-chlorobenzylthio) and 1-ethyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C16H15ClN2S

Molecular Weight

302.8g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-ethylbenzimidazole

InChI

InChI=1S/C16H15ClN2S/c1-2-19-15-10-6-5-9-14(15)18-16(19)20-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3

InChI Key

AJGFJKPEPAPHEW-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl

Origin of Product

United States

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